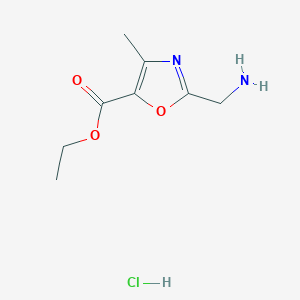

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride is a complex organic compound. It likely contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The “aminomethyl” part suggests the presence of an -NH2 group attached to a -CH2- group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or substitution reactions .Molecular Structure Analysis

The molecular structure would likely include an oxazole ring with various substituents. The “2-(aminomethyl)” suggests an -NH2 group attached to a -CH2- group at the 2-position of the oxazole ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, oxazole rings are known to participate in various chemical reactions, including nucleophilic substitutions and ring-opening reactions .Applications De Recherche Scientifique

1. Synthesis Processes and Modifications

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride is involved in various synthesis processes and modifications. For instance, it's used in the N-acylation of natural and synthetic phthalimidylamino acids, leading to the formation of 2-aminoalkyloxazole-4-carboxylate esters (Cox, Prager, & Svensson, 2003). Furthermore, it's a starting material in the synthesis of thienamycin through a novel base-catalysed isoxazole-oxazole ring transformation process (Doleschall & Seres, 1988). Also, solvent-free conditions are used for the efficient synthesis of related compounds like ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates (Yavari, Hossaini, Souri, & Sabbaghan, 2008).

2. Role in Formation of Heterocyclic Compounds

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride plays a role in the formation of heterocyclic compounds. For instance, its involvement in cyclisation processes leads to the creation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, which are subject to ring-chain isomerisation depending on specific conditions (Goryaeva et al., 2009). Additionally, it is crucial in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate through reactions that include Pd–catalyzed amide coupling and oxazole formation (Magata et al., 2017).

3. Applications in Antimicrobial Studies

This chemical also finds its applications in antimicrobial studies. For instance, modifications in its structure, such as in ethyl 2-amino-4-methylthiazole-5-carboxylate, have led to the synthesis of derivatives with confirmed structures and studied antimicrobial activities (Desai, Bhatt, & Joshi, 2019). Further, it's used in the synthesis of antimicrobial agents like pyrrole derivatives, indicating its significance in the development of new antimicrobial compounds (Biointerface Research in Applied Chemistry, 2020).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3.ClH/c1-3-12-8(11)7-5(2)10-6(4-9)13-7;/h3-4,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYIMAUJPUGLCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)CN)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(aminomethyl)-4-methyl-1,3-oxazole-5-carboxylate hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)-3-methoxybenzenecarboxamide](/img/structure/B2446298.png)

![Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2446304.png)

![5-[(3-chlorophenyl)amino]-N-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![N-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-propanesultam](/img/structure/B2446310.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2446313.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2446314.png)

![4-({[(4-Methylphenyl)sulfonyl]oxy}imino)-6,7-dihydro-1-benzofuran](/img/structure/B2446317.png)

![2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride](/img/structure/B2446319.png)